3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that features a pyridine ring fused with a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific kinases by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Shares a similar core structure but differs in the position of the carboxylic acid group.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a methyl group instead of a chloro group.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Features a bromo group instead of a chloro group.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and synthesis .
Properties
Molecular Formula |
C13H8ClN3O2 |
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Molecular Weight |
273.67 g/mol |
IUPAC Name |
6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClN3O2/c14-8-3-9-10(6-17-12(9)16-5-8)11-2-1-7(4-15-11)13(18)19/h1-6H,(H,16,17)(H,18,19) |
InChI Key |
FZQIKNRBYINRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CNC3=C2C=C(C=N3)Cl |
Origin of Product |
United States |
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